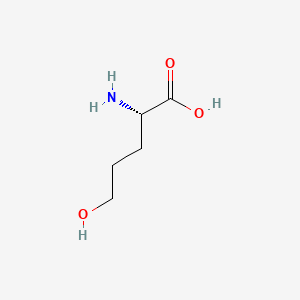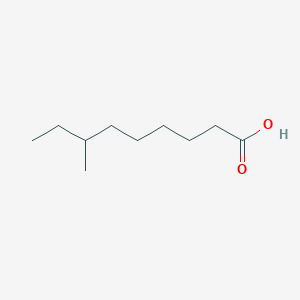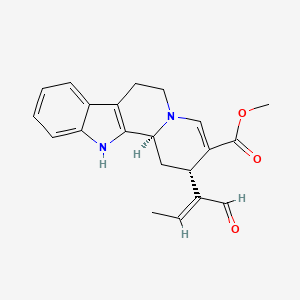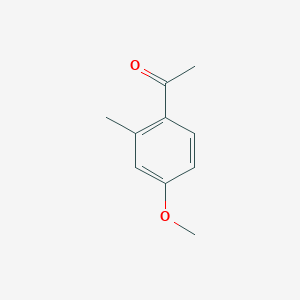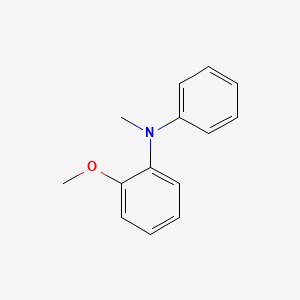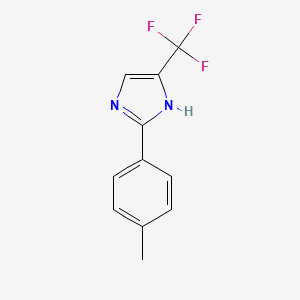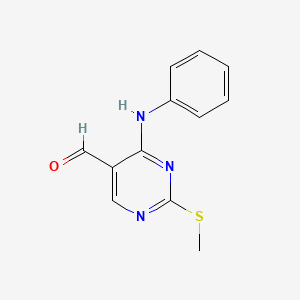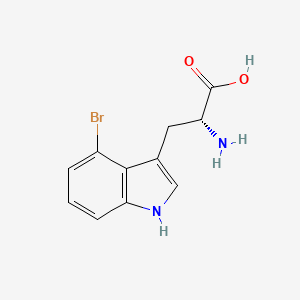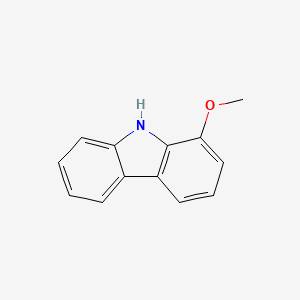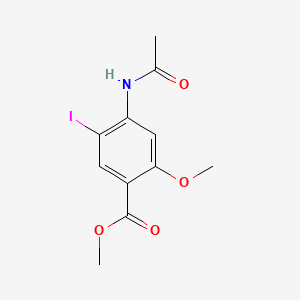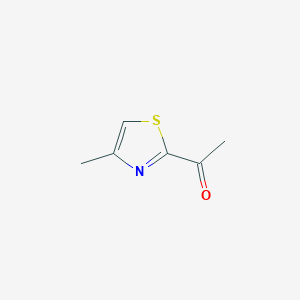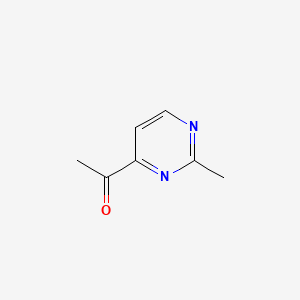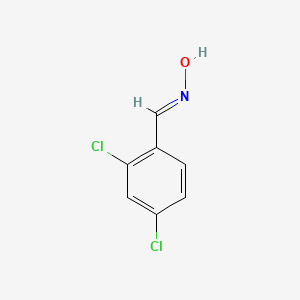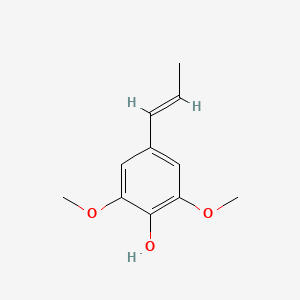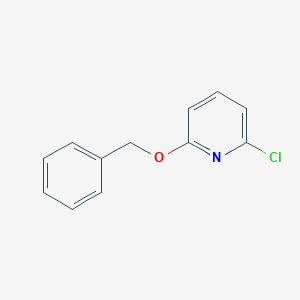
2-(Benzyloxy)-6-chloropyridine
Descripción general
Descripción
- 2-(Benzyloxy)-6-chloropyridine is an organic compound with the molecular formula C₁₂H₁₀ClNO . It consists of a pyridine ring substituted with a benzyl ether group and a chlorine atom.
- The benzyl ether moiety (benzyloxy) is attached to the pyridine nitrogen, and the chlorine atom is positioned at the 6-position of the pyridine ring.
Synthesis Analysis
- The synthetic routes for 2-(Benzyloxy)-6-chloropyridine are well-documented in the literature. Researchers have reported various methods to prepare this compound, including:
- Friedel–Crafts acylation : Starting from 2-chloropyridine, the benzyl ether group can be introduced using benzyl alcohol under acidic conditions.
- Nucleophilic substitution : Alternatively, the benzyl ether can be formed by reacting 2-chloropyridine with benzyl chloride or benzyl bromide.
- Other methods : Depending on the specific research context, other synthetic approaches may also be employed.
Molecular Structure Analysis
- The molecular structure of 2-(Benzyloxy)-6-chloropyridine includes the following features:
- A six-membered pyridine ring with a chlorine atom at the 6-position.
- A benzyl ether group (benzyloxy) attached to the pyridine nitrogen.
- The overall conformation of the molecule is influenced by the presence of nitrogen atoms, which can participate in hydrogen bonding.
Chemical Reactions Analysis
- 2-(Benzyloxy)-6-chloropyridine can participate in various chemical reactions, including:
- Substitution reactions : The chlorine atom can undergo substitution reactions with nucleophiles.
- Functional group transformations : The benzyl ether group can be modified through various reactions.
- Complexation reactions : The nitrogen atom in the pyridine ring can form stable complexes with metal ions.
Physical And Chemical Properties Analysis
- 2-(Benzyloxy)-6-chloropyridine has specific physical and chemical properties, such as solubility, melting point, and density. These properties are influenced by its molecular structure.
Aplicaciones Científicas De Investigación
1. Synthesis of Benzyl Ethers and Esters
- Application Summary: 2-Benzyloxy-1-methylpyridinium triflate, a derivative of 2-(Benzyloxy)-6-chloropyridine, is used as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
- Methods of Application: The active reagent is delivered in situ through N-methylation of 2-benzyloxypyridine . The choice of solvent (toluene vs. trifluoro-toluene) and the extension of this methodology to the synthesis of other arylmethyl ethers are also considered .
- Results or Outcomes: Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxypyridine .
2. Synthesis of Novel Chalcones Derivatives
- Application Summary: 2-(Benzyloxy)-6-chloropyridine is used in the synthesis of novel chalcones derivatives, specifically 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one Compounds (B1-10), which are synthesized by coupling with aromatic substituted .
- Methods of Application: The compounds were synthesized by coupling with aromatic substituted aldehyde .
- Results or Outcomes: All the synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra . The synthesized compounds were screened for antimicrobial activity .
3. [1,2]-Wittig Rearrangement
- Application Summary: 2-(2-Benzyloxy)aryloxazolines, a derivative of 2-(Benzyloxy)-6-chloropyridine, is used in the base-induced Wittig rearrangement .
- Methods of Application: The rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .
- Results or Outcomes: The study revealed the limitations of the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines .
4. Synthesis of Benzyl Ethers and Esters
- Application Summary: 2-Benzyloxy-1-methylpyridinium triflate, a derivative of 2-(Benzyloxy)-6-chloropyridine, is used as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
- Methods of Application: The active reagent is delivered in situ through N-methylation of 2-benzyloxypyridine . The choice of solvent (toluene vs. trifluoro-toluene) and the extension of this methodology to the synthesis of other arylmethyl ethers are also considered .
- Results or Outcomes: Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxypyridine .
5. [1,2]-Wittig Rearrangement
- Application Summary: 2-(2-Benzyloxy)aryloxazolines, a derivative of 2-(Benzyloxy)-6-chloropyridine, is used in the base-induced Wittig rearrangement .
- Methods of Application: The rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .
- Results or Outcomes: The study revealed the limitations of the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines .
6. Synthesis of Benzopyran-Annulated Pyrano[2,3-c]pyrazoles
- Application Summary: 2-(Benzyloxy)-6-chloropyridine is used in the synthesis of benzopyran-annulated pyrano[2,3-c]pyrazoles via a domino Knoevenagel–hetero-Diels–Alder (DKHDA) reaction .
- Methods of Application: The reaction was studied under different conditions to optimize the reaction output .
- Results or Outcomes: The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra . The synthesized compounds were screened for antimicrobial activity .
4. Synthesis of Benzyl Ethers and Esters
- Application Summary: 2-Benzyloxy-1-methylpyridinium triflate, a derivative of 2-(Benzyloxy)-6-chloropyridine, is used as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
- Methods of Application: The active reagent is delivered in situ through N-methylation of 2-benzyloxypyridine . The choice of solvent (toluene vs. trifluoro-toluene) and the extension of this methodology to the synthesis of other arylmethyl ethers are also considered .
- Results or Outcomes: Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxypyridine .
5. [1,2]-Wittig Rearrangement
- Application Summary: 2-(2-Benzyloxy)aryloxazolines, a derivative of 2-(Benzyloxy)-6-chloropyridine, is used in the base-induced Wittig rearrangement .
- Methods of Application: The rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .
- Results or Outcomes: The study revealed the limitations of the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines .
6. Synthesis of Benzopyran-Annulated Pyrano[2,3-c]pyrazoles
- Application Summary: 2-(Benzyloxy)-6-chloropyridine is used in the synthesis of benzopyran-annulated pyrano[2,3-c]pyrazoles via a domino Knoevenagel–hetero-Diels–Alder (DKHDA) reaction .
- Methods of Application: The reaction was studied under different conditions to optimize the reaction output .
- Results or Outcomes: The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra . The synthesized compounds were screened for antimicrobial activity .
Safety And Hazards
- Caution : This compound may pose risks if ingested, inhaled, or exposed to skin or eyes. Proper personal protective equipment and handling precautions are essential.
Direcciones Futuras
- Further research could explore:
- Biological activity : Investigate potential applications in drug discovery or other fields.
- Derivatives : Synthesize and study derivatives of this compound.
- Mechanistic studies : Understand its interactions with other molecules or biological targets.
Propiedades
IUPAC Name |
2-chloro-6-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-7-4-8-12(14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKQRHCKRSMITJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460512 | |
| Record name | 2-(benzyloxy)-6-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-6-chloropyridine | |
CAS RN |
29449-73-8 | |
| Record name | 2-(benzyloxy)-6-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

